N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-13(21-16-5-3-2-4-6-16)17(20)19-12-11-14-7-9-15(18)10-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSANTABJSUVZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide typically involves the reaction of 4-fluorophenethylamine with 2-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Fluorine Position : The target compound’s para-fluorine on the phenethyl group (vs. ortho-fluorine in ’s biphenyl derivative) may enhance metabolic stability and lipophilicity .
- Phenoxy vs.
- Halogen Effects : Compared to ’s 3-chlorophenethyl analog, the fluorine substituent in the target compound offers stronger electron-withdrawing effects, which could modulate receptor binding or metabolic oxidation .
- Hybrid Pharmacophores : Unlike benzothiazole derivatives () or selenylated analogs (), the target compound lacks heterocyclic or heavy-atom motifs, suggesting distinct target selectivity .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide?
The synthesis typically involves coupling 2-phenoxypropanoic acid derivatives with 2-(4-fluorophenyl)ethylamine. Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for amide bond formation under nitrogen protection . Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to isolate the compound in 45–57% yields. Impurities such as unreacted amines or byproducts require careful monitoring via TLC and HPLC .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:
- 1H NMR (DMSO-d6): Signals at δ 7.17–7.28 (m, aromatic H), δ 4.06 (s, CH2 from acetamide), and δ 10.04 (br s, NH) .
- HRMS : [M-H]⁻ calculated for C17H16FNO3: 300.1045; observed: 300.1042 .
Fluorine substitution on the phenyl ring is confirmed via 19F NMR (δ -115 to -120 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies in bioactivity (e.g., inconsistent IC50 values in enzyme inhibition studies) may arise from assay conditions (pH, temperature) or compound stability. For example:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers.
- Metabolic interference : Perform LC-MS/MS to detect metabolites in cell-based assays .
- Batch variability : Characterize purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography .
Q. What experimental strategies are recommended for studying interactions with biological targets (e.g., enzymes or receptors)?
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kon/koff rates. For example, SPR has been applied to analogous fluorophenyl-containing inhibitors with KD values in the nM range .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., HIV protease or kinase domains) to identify critical binding motifs, such as hydrogen bonds with the fluorophenyl group .
- Mutagenesis : Validate binding residues via alanine scanning of the target protein’s active site .
Q. How should researchers design experiments to evaluate neuroprotective or anticancer mechanisms?
- In vitro models : Use SH-SY5Y neurons for neuroprotection assays (e.g., oxidative stress induced by H2O2) or MCF-7 cells for anticancer activity (MTT viability assays) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK or PI3K-Akt pathways) .
- Control experiments : Include fluorophenyl-free analogs to isolate the role of the 4-fluorophenyl moiety in activity .
Q. What analytical methods are critical for detecting degradation products or impurities?
- Stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF, identifying major products like hydrolyzed amides or oxidized phenoxy groups .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) to assess photostability. Use LC-MS to detect photodegradants .
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to handling this compound in international research?
The compound’s structural similarity to regulated substances (e.g., fluorinated opioids) requires compliance with the UN Single Convention on Narcotic Drugs (1961) . Researchers must verify local scheduling status and obtain DEA/FDA licenses if applicable .
Q. How can researchers mitigate risks associated with fluorine-containing byproducts?
- Waste disposal : Fluorinated intermediates should be treated as hazardous waste. Use fluorophore-specific absorbents (e.g., CaO) during lab cleanup.
- Environmental testing : Screen for perfluorinated alkyl substances (PFAS) using EPA Method 537.1 if industrial scale-up is planned .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
